molecular formula C25H25N3O2 B2503788 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 891090-38-3

1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B2503788
CAS No.: 891090-38-3
M. Wt: 399.494
InChI Key: NQZFSJHRTXNDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound with the molecular formula C25H25N3O2 This compound is known for its unique structure, which includes a benzhydryl group, a pyrrolidinone ring, and a urea moiety

Preparation Methods

The synthesis of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyrrolidinone groups are replaced by other functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Research has indicated that this compound may have pharmacological properties, making it a candidate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The benzhydryl group is known to interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be compared with other pyrrolidinone derivatives and benzhydryl compounds. Similar compounds include:

    1-Benzhydryl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: This compound has a phenyl group instead of a p-tolyl group, which may alter its reactivity and biological activity.

    1-Benzhydryl-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: The meta-tolyl group in this compound can lead to different steric and electronic effects compared to the para-tolyl group in the original compound.

Properties

IUPAC Name

1-benzhydryl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-18-12-14-22(15-13-18)28-17-21(16-23(28)29)26-25(30)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZFSJHRTXNDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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